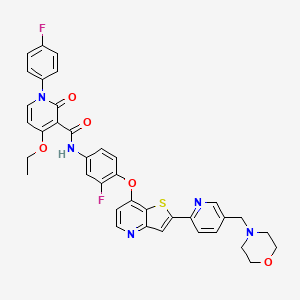
Tyrosine kinase-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosine kinase-IN-6 is a potent inhibitor of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. This phosphorylation process is crucial for regulating various cellular processes, including cell division, growth, and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases characterized by abnormal tyrosine kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of pyrazolopyrimidine-based derivatives, which are known for their potent inhibitory activity against tyrosine kinases . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Tyrosine kinase-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are often derivatives of this compound with enhanced potency and selectivity towards specific tyrosine kinases. These derivatives are crucial for developing more effective therapeutic agents .
Scientific Research Applications
Tyrosine kinase-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Tyrosine kinase-IN-6 exerts its effects by competitively binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation, survival, and migration. The molecular targets of this compound include various receptor and non-receptor tyrosine kinases involved in cancer progression and other pathological conditions .
Comparison with Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Osimertinib: An inhibitor targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Dasatinib: A multi-targeted kinase inhibitor used for treating chronic myeloid leukemia and acute lymphoblastic leukemia
Uniqueness of Tyrosine kinase-IN-6: this compound is unique due to its high specificity and potency against a broad range of tyrosine kinases. Its ability to inhibit multiple kinases involved in various signaling pathways makes it a versatile tool for research and therapeutic applications. Additionally, its structural features allow for the development of derivatives with improved pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C37H31F2N5O5S |
|---|---|
Molecular Weight |
695.7 g/mol |
IUPAC Name |
4-ethoxy-N-[3-fluoro-4-[2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C37H31F2N5O5S/c1-2-48-31-12-14-44(26-7-4-24(38)5-8-26)37(46)34(31)36(45)42-25-6-10-30(27(39)19-25)49-32-11-13-40-29-20-33(50-35(29)32)28-9-3-23(21-41-28)22-43-15-17-47-18-16-43/h3-14,19-21H,2,15-18,22H2,1H3,(H,42,45) |
InChI Key |
LVQQAXADCOEAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)C=C(S5)C6=NC=C(C=C6)CN7CCOCC7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
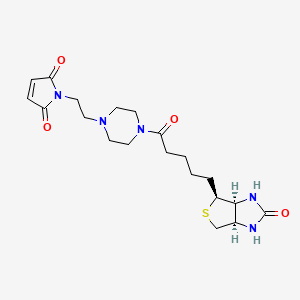
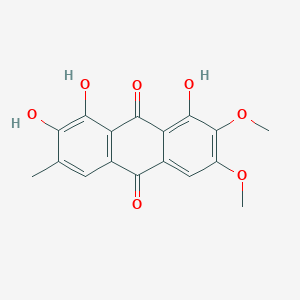
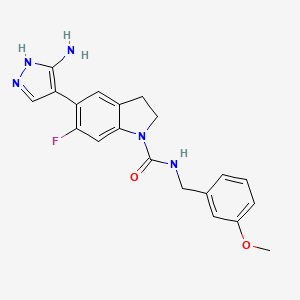
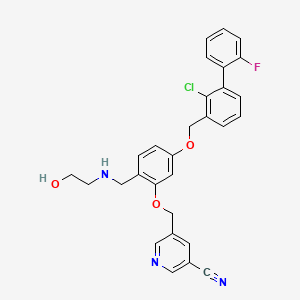
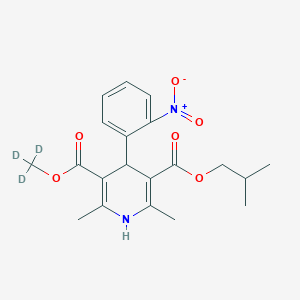
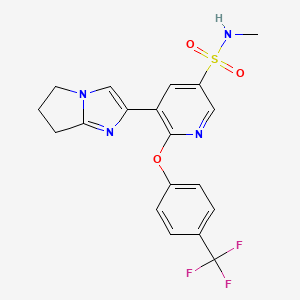
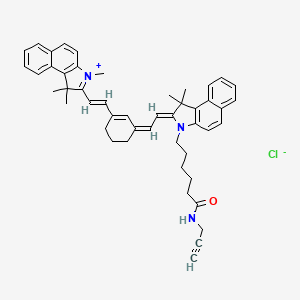
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
